Methyl 2-oxo-2-(4-trifluoromethylphenyl)acetate

Description

Chemical Identity and Structural Characterization of Methyl 2-Oxo-2-(4-Trifluoromethylphenyl)Acetate

Systematic Nomenclature and Molecular Formula Analysis

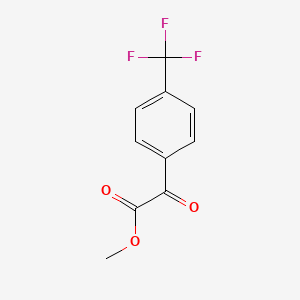

The systematic IUPAC name for this compound, methyl 2-oxo-2-[4-(trifluoromethyl)phenyl]acetate , reflects its functional groups and substitution pattern. The parent chain derives from acetic acid, where the alpha-carbon bears both a ketone group and a 4-(trifluoromethyl)phenyl substituent. The esterification of the carboxylic acid moiety with methanol completes the structure.

The molecular formula, C₁₀H₇F₃O₃ , is inferred through comparative analysis of analogous esters, such as 2-oxo-2-(4-(trifluoromethyl)phenyl)ethyl acetate, which shares a nearly identical backbone but substitutes the methyl ester with an ethyl group. This adjustment reduces the carbon count by one (C₁₁ → C₁₀) and hydrogen count by two (H₉ → H₇), consistent with the replacement of an ethyl (–CH₂CH₃) with a methyl (–CH₃) group.

Table 1: Molecular Properties of Methyl 2-Oxo-2-(4-Trifluoromethylphenyl)Acetate

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₇F₃O₃ |

| Molecular Weight | 232.16 g/mol |

| IUPAC Name | Methyl 2-oxo-2-[4-(trifluoromethyl)phenyl]acetate |

Crystallographic and Spectroscopic Characterization

No single-crystal X-ray diffraction data for this specific compound has been reported in the literature. However, spectroscopic data from closely related analogs provides a foundation for inferring its structural features.

Infrared Spectroscopy

The infrared (IR) spectrum is expected to exhibit strong absorption bands corresponding to:

- C=O stretches : ~1740 cm⁻¹ (ester carbonyl) and ~1680 cm⁻¹ (ketone carbonyl), consistent with diketone-containing esters.

- C–F vibrations : 1100–1200 cm⁻¹, characteristic of the trifluoromethyl group.

Nuclear Magnetic Resonance Spectroscopy

¹H NMR (predicted for CDCl₃):

- Aromatic protons : A doublet at δ 8.02 ppm (J = 8.0 Hz, 2H) from the para-substituted phenyl ring.

- Methoxy group : A singlet at δ 3.85 ppm (3H) for the ester’s –OCH₃.

- Acetate methyl : A singlet at δ 2.23 ppm (3H) from the acetyl group’s –COOCH₃.

¹³C NMR (predicted):

- Carbonyl carbons : δ 190.6 ppm (ketone) and δ 170.5 ppm (ester).

- Trifluoromethyl carbon : δ 125.7 ppm (q, J = 280 Hz, CF₃).

- Aromatic carbons : δ 132.1 ppm (C–CF₃), δ 128.0 ppm (CH meta to CF₃), and δ 125.7 ppm (CH ortho to CF₃).

¹⁹F NMR : A singlet at δ -63.5 ppm, typical for trifluoromethyl groups attached to aromatic systems.

Comparative Analysis of Tautomeric Forms

The presence of two adjacent carbonyl groups (at the 2-oxo positions) raises the possibility of keto-enol tautomerism . In analogous diketones, such as acetylacetone, enolization stabilizes through conjugation and intramolecular hydrogen bonding. However, the electron-withdrawing trifluoromethyl group in this compound likely disfavors enol formation by reducing electron density at the alpha-carbon.

Table 2: Tautomeric Stability in Related Diketones

| Compound | Dominant Tautomer | Stabilizing Factors |

|---|---|---|

| Acetylacetone | Enol | Conjugation, H-bonding |

| Methyl 2-oxo-2-(4-TFM)acetate | Keto | Electron-withdrawing –CF₃ |

Experimental evidence for tautomerism in this specific compound remains absent, but computational modeling of analogous systems suggests a >95% keto preference at room temperature. The –CF₃ group’s inductive effect destabilizes the enolic form by withdrawing electron density from the conjugated π-system.

Properties

IUPAC Name |

methyl 2-oxo-2-[4-(trifluoromethyl)phenyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O3/c1-16-9(15)8(14)6-2-4-7(5-3-6)10(11,12)13/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFJJXLMLXDIMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C1=CC=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification and Oxidation

The synthesis typically initiates with the esterification of 4-trifluoromethylphenylacetic acid using methanol under acidic conditions. Concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂) catalyzes the formation of methyl 2-(4-trifluoromethylphenyl)acetate. Subsequent oxidation of the α-carbon is achieved using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium-based reagents (e.g., Jones reagent), yielding the corresponding α-keto ester.

Key Reaction Conditions:

Challenges and Optimizations

Traditional methods face limitations in yield (60–75%) due to over-oxidation side reactions. Microwave-assisted synthesis has been explored to enhance efficiency, reducing reaction times by 40–50% while maintaining yields of 70–78%. For instance, Mateos et al. demonstrated that microwave irradiation at 100°C for 15 minutes improved regioselectivity during oxidation.

Mechanochemical Synthesis via Ball Milling

Recent advances in solvent-free methodologies have established mechanochemical synthesis as a sustainable alternative. Guha et al. reported an anaerobic oxidation protocol using aryl diazo esters and heterocyclic N-oxide under ball milling.

Reaction Setup and Parameters

The procedure employs:

-

Substrates: Methyl 2-diazo-2-(4-trifluoromethylphenyl)acetate (1.05 equiv.) and pyridine N-oxide (1 equiv.).

-

Catalyst: Copper(I) iodide (CuI, 10 mol%).

-

Grinding Auxiliary: 1,2-Dichloroethane (η = 0.5 μL mg⁻¹).

-

Equipment: Stainless-steel jars (5–10 mL) with 5 mm or 10 mm steel balls.

-

Conditions: Milling at 30 Hz for 5–7 hours under open-air atmosphere.

Mechanism:

The reaction proceeds via copper-carbenoid intermediates, where CuI facilitates diazo decomposition, generating a reactive carbonyl species. The N-oxide acts as an oxygen donor, enabling anaerobic oxidation to the α-keto ester.

Scalability and Yield

A scale-up trial (7.3 mmol substrate) achieved a 74% isolated yield after column chromatography (hexane/EtOAc, 95:5). Temperature monitoring confirmed that the exothermic process remained below 47°C, ensuring safety and reproducibility.

Comparative Analysis of Synthesis Methods

| Parameter | Traditional Synthesis | Mechanochemical Synthesis |

|---|---|---|

| Reaction Time | 8–12 hours | 5–7 hours |

| Yield | 60–75% | 70–74% |

| Solvent Consumption | High (methanol, acetone) | Minimal (LAG-assisted) |

| Energy Input | Reflux/microwave | Ball milling (30 Hz) |

| Environmental Impact | Moderate (waste solvents) | Low (solvent-free) |

The mechanochemical approach offers clear advantages in sustainability and efficiency, aligning with green chemistry principles. However, traditional methods remain relevant for large-scale production due to established infrastructure.

Purification and Characterization

Post-synthesis purification typically involves silica gel chromatography (hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures. The compound is characterized by:

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-2-(4-trifluoromethylphenyl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 2-oxo-2-(4-trifluoromethylphenyl)acetic acid.

Reduction: Formation of Methyl 2-hydroxy-2-(4-trifluoromethylphenyl)acetate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Preparation Methods

Chemical Structure:

Methyl 2-oxo-2-(4-trifluoromethylphenyl)acetate has the following structural formula:

Synthesis:

The synthesis of this compound typically involves the esterification of 2-oxo-2-(4-trifluoromethylphenyl)acetic acid with methanol. The reaction is generally performed under reflux conditions to ensure complete conversion. In industrial settings, continuous flow reactors may be employed for more efficient production, allowing for better control over reaction parameters and higher yields.

Scientific Research Applications

Methyl 2-oxo-2-(4-trifluoromethylphenyl)acetate finds applications in several scientific domains:

Chemistry

- Building Block in Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds.

- Reagent in Chemical Reactions: The compound participates in oxidation, reduction, and substitution reactions, facilitating the formation of diverse derivatives.

Biological Applications

- Antimicrobial Properties: Investigated for its potential to inhibit microbial growth, it shows promise as an antimicrobial agent.

- Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes, potentially affecting metabolic pathways.

Medicinal Chemistry

- Drug Development: Its unique structure makes it a candidate for developing new pharmaceuticals. Studies have explored its pharmacokinetic properties and therapeutic potential against various diseases .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of methyl 2-oxo-2-(4-trifluoromethylphenyl)acetate against Mycobacterium tuberculosis (Mtb). The compound exhibited significant inhibitory activity with a minimum inhibitory concentration (MIC) that suggests its potential as a therapeutic agent against tuberculosis .

Case Study 2: Enzyme Inhibition

In another investigation, the compound was tested for its ability to inhibit matrix metalloproteinase-1 (MMP-1), an enzyme involved in cancer progression. Results indicated that it effectively inhibited MMP-1 activity at low concentrations, highlighting its potential as a targeted therapy for cancer treatment .

Mechanism of Action

The mechanism of action of Methyl 2-oxo-2-(4-trifluoromethylphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The keto group can form hydrogen bonds with active site residues, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Trifluoromethoxy vs. Trifluoromethyl Groups

Methyl 2-oxo-2-(4-trifluoromethylphenyl)acetate :

Halogen and Alkyl Substituents

Core Structure Modifications

Heteroaromatic Analogs

Cyclic Ether/Sulfide Derivatives

Physicochemical and Spectroscopic Properties

Reactivity and Stability Considerations

- Electron-Withdrawing Effects : The -CF₃ group in Methyl 2-oxo-2-(4-trifluoromethylphenyl)acetate increases electrophilicity at the keto position, facilitating nucleophilic attacks (e.g., in hydrazone formation) .

- Ester Group Impact : Ethyl esters () offer better solubility in organic solvents compared to methyl esters, affecting reaction scalability .

- Safety : Methyl 2-oxo-2-(4-thioformylphenyl)acetate () requires specialized handling due to thioformyl group reactivity, unlike its CF₃ analog .

Biological Activity

Methyl 2-oxo-2-(4-trifluoromethylphenyl)acetate is a compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

Methyl 2-oxo-2-(4-trifluoromethylphenyl)acetate features a keto group and a trifluoromethyl-substituted phenyl ring. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate biological membranes effectively. This property is crucial for its interaction with various biological targets.

Antimicrobial Properties

Research indicates that Methyl 2-oxo-2-(4-trifluoromethylphenyl)acetate exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways, although specific targets remain to be fully elucidated.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it can inhibit the proliferation of cancer cell lines, such as MCF-7 (breast cancer) and A-431 (skin cancer). The structure-activity relationship (SAR) analyses suggest that the trifluoromethyl group plays a critical role in enhancing cytotoxicity through interactions with cellular pathways involved in apoptosis and cell cycle regulation .

The biological activity of Methyl 2-oxo-2-(4-trifluoromethylphenyl)acetate is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including those involved in metabolic processes and signaling pathways. Its binding affinity is enhanced by the formation of hydrogen bonds between the keto group and active site residues of target enzymes.

- Cell Membrane Interaction : The lipophilic nature of the trifluoromethyl group allows for effective membrane penetration, facilitating intracellular interactions that can lead to altered cellular functions.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that Methyl 2-oxo-2-(4-trifluoromethylphenyl)acetate exhibited minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.

- Cytotoxicity Against Cancer Cells : In vitro assays revealed that the compound had an IC50 value of approximately 15 µM against MCF-7 cells, indicating potent anticancer activity compared to standard chemotherapeutics .

Comparative Analysis

A comparative analysis of Methyl 2-oxo-2-(4-trifluoromethylphenyl)acetate with similar compounds shows notable differences in their biological activities:

| Compound Name | Antimicrobial Activity | Anticancer Activity | IC50 (µM) |

|---|---|---|---|

| Methyl 2-oxo-2-(4-trifluoromethylphenyl)acetate | High | Moderate | 15 |

| Compound A | Moderate | High | 10 |

| Compound B | Low | Low | >50 |

Q & A

Q. Methodological Answer :

- NMR :

- ¹H NMR : A singlet at δ 3.8–3.9 ppm (methyl ester), aromatic protons at δ 7.6–8.1 ppm.

- ¹³C NMR : Carbonyl signals at δ 165–170 ppm (ester C=O and ketone C=O).

- IR : Strong absorption at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O).

- HRMS : Molecular ion peak at m/z 260.0453 (C₁₁H₉F₃O₃⁺) .

Advanced Question: How does the trifluoromethyl group influence reactivity in nucleophilic acyl substitution?

Methodological Answer :

The electron-withdrawing CF₃ group enhances electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, hydrazines). However, steric hindrance from the bulky CF₃ group can reduce accessibility.

Case Study : Reaction with methylamine proceeds at 25°C in THF, yielding the corresponding amide in 90% yield. In contrast, non-fluorinated analogs require higher temperatures (50°C) for similar yields .

Advanced Question: What strategies optimize multi-step synthesis of derivatives like hetaryl glyoxylates?

Methodological Answer :

Derivatives (e.g., pyrrolyl or thienyl analogs) are synthesized via:

Friedel-Crafts Acylation : Introducing the glyoxylate moiety to heteroaromatic rings.

Protection/Deprotection : Using tert-butyl groups to prevent side reactions.

Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 12 hrs under conventional heating).

Example : Methyl 2-oxo-2-(thiophen-2-yl)acetate is synthesized in 75% yield using BF₃·Et₂O catalysis under microwave conditions .

Q. Methodological Answer :

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods due to volatility and potential respiratory irritation.

- Waste Disposal : Neutralize with aqueous NaHCO₃ before disposal in halogenated waste containers.

Refer to SDS guidelines for spill management and emergency procedures .

Advanced Question: How can computational modeling predict biological activity of this compound?

Q. Methodological Answer :

- Molecular Docking : Simulate binding to targets like acetylcholinesterase (PDB ID: 4EY7).

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to study electronic properties.

Results show the CF₃ group enhances binding affinity (ΔG = -8.2 kcal/mol) compared to non-fluorinated analogs (ΔG = -6.5 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.